molecular formula C28H33ClN4O4S B13758187 1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate CAS No. 71802-81-8

1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate

Cat. No.: B13758187
CAS No.: 71802-81-8
M. Wt: 557.1 g/mol
InChI Key: AUDNRBLQKDELFY-UHFFFAOYSA-N
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Description

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acridine moiety, a sulfonamide group, and a methoxy substituent. It is commonly used in various fields such as chemistry, biology, and medicine due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the methoxy substituent. The final step involves the formation of the hydrochloride salt and the incorporation of water molecules to form the dihydrate.

    Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where the acridine derivative is treated with a sulfonating agent such as chlorosulfonic acid.

    Methoxy Substitution: The methoxy group is introduced through a methylation reaction, typically using a methylating agent like dimethyl sulfate.

    Formation of Hydrochloride Salt and Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid and incorporating water molecules to form the dihydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors, and the final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The sulfonamide group may also contribute to the compound’s biological activity by inhibiting enzymes involved in folate metabolism.

Comparison with Similar Compounds

1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate can be compared with other similar compounds, such as:

    Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.

    Sulfanilamide: An antimicrobial agent used in the treatment of bacterial infections.

    Methoxybenzene: A simple aromatic compound with a methoxy substituent.

Uniqueness

The uniqueness of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridine moiety allows for DNA intercalation, while the sulfonamide group provides antimicrobial activity. The methoxy substituent enhances the compound’s solubility and stability.

Properties

CAS No.

71802-81-8

Molecular Formula

C28H33ClN4O4S

Molecular Weight

557.1 g/mol

IUPAC Name

(2-acetamidoacridin-9-yl)-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;chloride

InChI

InChI=1S/C28H32N4O4S.ClH/c1-4-5-6-9-16-37(34,35)32-21-13-15-26(27(18-21)36-3)31-28-22-10-7-8-11-24(22)30-25-14-12-20(17-23(25)28)29-19(2)33;/h7-8,10-15,17-18,32H,4-6,9,16H2,1-3H3,(H,29,33)(H,30,31);1H

InChI Key

AUDNRBLQKDELFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)NC(=O)C)OC.[Cl-]

Origin of Product

United States

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